molecular formula C20H20N2O4 B2374697 methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899742-96-2

methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2374697
CAS No.: 899742-96-2
M. Wt: 352.39
InChI Key: SBQNCLFTPGVBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities including antimicrobial and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions that yield various derivatives. The specific structure of the compound allows for diverse interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H22N2O4
Molecular Weight342.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research has indicated that compounds within the oxadiazocine class exhibit a range of biological activities. The following sections detail specific activities observed for this compound.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Inhibitory effects were noted against Candida albicans.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively. The following parameters were measured:

  • DPPH Radical Scavenging Activity : The IC50 value was found to be lower than that of standard antioxidants such as ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
Methyl 2-methyl-4-oxo...25
Ascorbic Acid30
Quercetin20

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of methyl 2-methyl-4-oxo... against clinical isolates showed a significant reduction in bacterial load in treated groups compared to controls. The study utilized both disk diffusion and broth microdilution methods to assess activity.
  • Case Study on Antioxidant Properties :
    In a controlled experiment evaluating oxidative stress markers in cellular models exposed to reactive oxygen species (ROS), treatment with the compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.

Properties

IUPAC Name

methyl 9-methyl-10-(2-methylphenyl)-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-6-4-5-7-16(12)22-19(24)21-15-11-20(22,2)26-17-9-8-13(10-14(15)17)18(23)25-3/h4-10,15H,11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQNCLFTPGVBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.